N-(4-chloro-2-methylphenyl)-2-mercaptoacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-chloro-2-methylphenyl)-2-mercaptoacetamide is an organic compound with a molecular formula of C9H10ClNOS This compound is characterized by the presence of a chloro-substituted aromatic ring and a mercaptoacetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chloro-2-methylphenyl)-2-mercaptoacetamide typically involves the reaction of 4-chloro-2-methylaniline with chloroacetyl chloride, followed by the introduction of a thiol group. The reaction conditions often include the use of a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction. The process can be summarized as follows:
Step 1: 4-chloro-2-methylaniline reacts with chloroacetyl chloride in the presence of a base to form N-(4-chloro-2-methylphenyl)-2-chloroacetamide.
Step 2: The resulting compound is then treated with a thiol reagent, such as sodium hydrosulfide, to introduce the mercapto group, yielding this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
N-(4-chloro-2-methylphenyl)-2-mercaptoacetamide undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form a sulfoxide or sulfone.
Reduction: The compound can be reduced to modify the functional groups, such as converting the amide to an amine.
Substitution: The chloro group on the aromatic ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted aromatic compounds depending on the nucleophile used.
Scientific Research Applications
N-(4-chloro-2-methylphenyl)-2-mercaptoacetamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(4-chloro-2-methylphenyl)-2-mercaptoacetamide is not fully understood, but it is believed to involve the inhibition of certain enzymes. The compound may interact with molecular targets such as acetylcholinesterase and butyrylcholinesterase, leading to increased levels of neurotransmitters in the brain. This interaction can result in improved cognitive function and other physiological effects.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-2-methylaniline: A precursor in the synthesis of N-(4-chloro-2-methylphenyl)-2-mercaptoacetamide.
N-(4-chloro-2-methylphenyl)-2-(methylthio)benzamide: A related compound with similar structural features.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its mercaptoacetamide moiety is particularly noteworthy for its ability to undergo various chemical transformations and interact with biological targets.
Properties
IUPAC Name |
N-(4-chloro-2-methylphenyl)-2-sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNOS/c1-6-4-7(10)2-3-8(6)11-9(12)5-13/h2-4,13H,5H2,1H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEIHSEKNPMKKBG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)NC(=O)CS |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.